molecular formula C15H13N3S B12405469 AChE/hCA I/II-IN-1

AChE/hCA I/II-IN-1

Cat. No.: B12405469
M. Wt: 267.4 g/mol
InChI Key: ZUDXOSDKHSIVSJ-UHFFFAOYSA-N
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Description

AChE/hCA I/II-IN-1 is a potent inhibitor of acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and II). This compound has shown significant potential in the treatment of diseases such as glaucoma, Alzheimer’s disease, and diabetes due to its ability to inhibit these enzymes effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AChE/hCA I/II-IN-1 involves the preparation of nitrogen, phosphorus, selenium, and sulfur-containing heterocyclic compounds. These compounds are synthesized through a series of reactions involving the use of various reagents and catalysts. The reaction conditions typically include controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of industrial-grade reagents, large-scale reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: AChE/hCA I/II-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reactions occur efficiently .

Major Products Formed: The major products formed from these reactions include modified derivatives of this compound with enhanced inhibitory properties. These derivatives are often tested for their efficacy in inhibiting AChE and hCA I/II enzymes .

Scientific Research Applications

AChE/hCA I/II-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study enzyme inhibition mechanisms and develop new inhibitors. In biology, it is used to investigate the role of AChE and hCA I/II in various physiological processes. In medicine, it is explored for its potential in treating diseases such as glaucoma, Alzheimer’s disease, and diabetes. In the industry, it is used in the development of new drugs and therapeutic agents .

Mechanism of Action

AChE/hCA I/II-IN-1 exerts its effects by inhibiting the activity of AChE and hCA I/II enzymes. The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial in treating Alzheimer’s disease. Additionally, the inhibition of hCA I/II helps in reducing intraocular pressure in glaucoma patients .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to AChE/hCA I/II-IN-1 include other AChE and hCA inhibitors such as tacrine, donepezil, and acetazolamide. These compounds also inhibit the activity of AChE and hCA enzymes but differ in their chemical structures and inhibitory potency .

Uniqueness: this compound is unique due to its dual inhibitory action on both AChE and hCA I/II enzymes. This dual inhibition makes it a promising candidate for treating multiple diseases simultaneously. Additionally, its high inhibitory potency and specificity towards these enzymes set it apart from other similar compounds .

Properties

Molecular Formula

C15H13N3S

Molecular Weight

267.4 g/mol

IUPAC Name

4-benzyl-6-thiophen-2-ylpyrimidin-2-amine

InChI

InChI=1S/C15H13N3S/c16-15-17-12(9-11-5-2-1-3-6-11)10-13(18-15)14-7-4-8-19-14/h1-8,10H,9H2,(H2,16,17,18)

InChI Key

ZUDXOSDKHSIVSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=NC(=N2)N)C3=CC=CS3

Origin of Product

United States

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